1-(4-Bromophenacyl)-1,2,4-triazole

Vue d'ensemble

Description

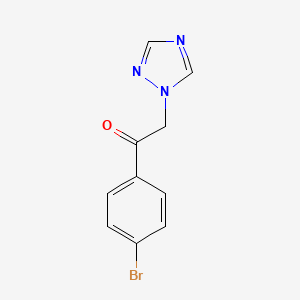

1-(4-Bromophenacyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 4-bromophenacyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenacyl)-1,2,4-triazole can be synthesized through the reaction of 4-bromophenacyl bromide with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenacyl)-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenacyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidized derivatives of the triazole ring.

Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Applications De Recherche Scientifique

Antimicrobial Properties

1-(4-Bromophenacyl)-1,2,4-triazole exhibits significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of 1,2,4-triazoles generally show potent antibacterial effects. For instance:

- Bacterial Activity : A study revealed that several 1,2,4-triazole derivatives demonstrated high inhibitory efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 32 µg/mL, with some compounds outperforming standard antibiotics like ciprofloxacin and levofloxacin .

- Fungal Activity : The compound also shows antifungal properties against pathogens like Candida albicans and Aspergillus flavus. In vitro studies have demonstrated that certain derivatives possess MIC values comparable to established antifungal agents .

Anticancer Activity

Recent investigations into the anticancer potential of this compound derivatives have shown promising results. Compounds within this class have been reported to exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compounds derived from 1,2,4-triazoles have been shown to disrupt cellular processes critical for tumor growth .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be largely explained through structure-activity relationship studies. Modifications at specific positions on the triazole ring can enhance biological activity:

- Substituent Effects : The presence of electron-withdrawing groups at certain positions has been correlated with increased antibacterial potency. For instance, compounds with halogen substituents in the para position have shown enhanced efficacy against resistant bacterial strains .

Case Study 1: Antimicrobial Screening

A series of synthesized derivatives of this compound were screened for their antimicrobial properties:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| A | S. aureus | 0.5 | High |

| B | E. coli | 2.0 | Moderate |

| C | C. albicans | 3.0 | Moderate |

This screening confirmed the broad-spectrum activity of these derivatives against both bacterial and fungal pathogens .

Case Study 2: Anticancer Activity

In vitro studies on a specific derivative demonstrated significant cytotoxicity against human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

These findings suggest that modifications to the triazole structure can lead to promising anticancer agents .

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenacyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenacyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 1-(4-Chlorophenacyl)-1,2,4-triazole

- 1-(4-Methylphenacyl)-1,2,4-triazole

- 1-(4-Nitrophenacyl)-1,2,4-triazole

Uniqueness: 1-(4-Bromophenacyl)-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the design of novel bioactive molecules .

Activité Biologique

1-(4-Bromophenacyl)-1,2,4-triazole is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Triazoles generally exhibit their effects through:

- Inhibition of Enzymes : Many triazole derivatives act as enzyme inhibitors, disrupting biochemical pathways essential for cellular function.

- Antimicrobial Activity : The compound has been shown to possess significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

This compound has demonstrated considerable antimicrobial activity against a range of pathogens:

- Bacterial Strains : In vitro studies have shown that this compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, it has been reported to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone against strains such as E. coli and S. aureus .

- Fungal Strains : The compound also shows efficacy against various fungal species, including Candida spp., particularly those that are resistant to fluconazole .

Anti-inflammatory Activity

Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests its potential use in treating inflammatory diseases .

Study 1: Antibacterial Efficacy

A study conducted by Gadegoni et al. (2013) evaluated the antibacterial activity of various 1,2,4-triazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial properties with MIC values comparable to established antibiotics .

Study 2: Anti-inflammatory Potential

In another investigation focused on anti-inflammatory effects, researchers assessed the impact of this compound on cytokine release in peripheral blood mononuclear cells (PBMCs). The findings revealed a marked reduction in TNF-α and IL-6 levels upon treatment with the compound .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other triazole derivatives:

| Compound | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Other Triazole Derivative A | Moderate | High | Low |

| Other Triazole Derivative B | High | Low | Moderate |

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCIVKFFKKGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345268 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60850-59-1 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.